molecular formula C12H18N2O B13538403 (S)-1-(4-Morpholinophenyl)ethan-1-amine

(S)-1-(4-Morpholinophenyl)ethan-1-amine

Cat. No.: B13538403
M. Wt: 206.28 g/mol
InChI Key: NQOHGGYEBXCWJV-JTQLQIEISA-N
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Description

(S)-1-(4-Morpholinophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Morpholinophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and morpholine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction between 4-bromoaniline and morpholine under basic conditions.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be achieved using chiral catalysts or resolving agents.

    Final Product: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Morpholinophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-1-(4-Morpholinophenyl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Morpholinophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Morpholinophenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.

    4-(4-Morpholinophenyl)butan-1-amine: A structurally similar compound with a longer carbon chain.

    1-(4-Morpholinophenyl)propan-1-amine: Another similar compound with a different carbon chain length.

Uniqueness

(S)-1-(4-Morpholinophenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(1S)-1-(4-morpholin-4-ylphenyl)ethanamine

InChI

InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m0/s1

InChI Key

NQOHGGYEBXCWJV-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCOCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)N

Origin of Product

United States

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